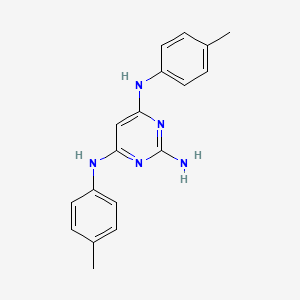![molecular formula C14H12FN3O B10868398 5-(dimethylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B10868398.png)
5-(dimethylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(DIMETHYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of dimethylamino, fluorophenyl, and oxazole groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIMETHYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with dimethylamine, followed by cyclization with an appropriate oxazole precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-(DIMETHYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
5-(DIMETHYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 5-(DIMETHYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino Ketones: These compounds share the dimethylamino group and exhibit similar reactivity in organic synthesis.
Bis[4-(dimethylamino)phenyl]squaraine: Known for its strong electrogenerated chemiluminescence, this compound is used in imaging and analysis.
Uniqueness
5-(DIMETHYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its combination of fluorophenyl and oxazole groups, which confer unique electronic and structural properties. These features make it particularly valuable in developing advanced materials and studying complex biological interactions .
Properties
Molecular Formula |
C14H12FN3O |
|---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H12FN3O/c1-18(2)14-12(9-16)17-13(19-14)8-5-10-3-6-11(15)7-4-10/h3-8H,1-2H3/b8-5+ |
InChI Key |
BVCQAAHWMAUUIZ-VMPITWQZSA-N |
Isomeric SMILES |
CN(C)C1=C(N=C(O1)/C=C/C2=CC=C(C=C2)F)C#N |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C=CC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-benzylpiperidin-1-yl)[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10868315.png)
![12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10868323.png)
![(2E)-3-(4-fluorophenyl)-N-[(2E)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B10868325.png)
![N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10868332.png)
![2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide](/img/structure/B10868336.png)
![4-chloro-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B10868340.png)
![4-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10868345.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(4-methoxyphenoxy)propan-2-yl 4-methoxybenzoate](/img/structure/B10868350.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B10868355.png)
![Ethyl 4-methyl-2-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10868368.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868385.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868404.png)
![3-methyl-1-phenyl-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-1H-pyrazol-5-ol](/img/structure/B10868407.png)
